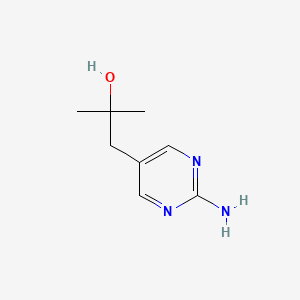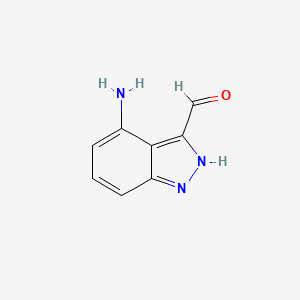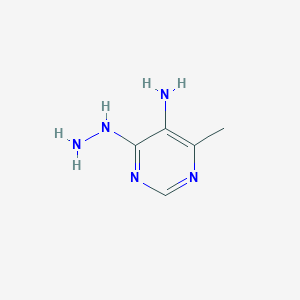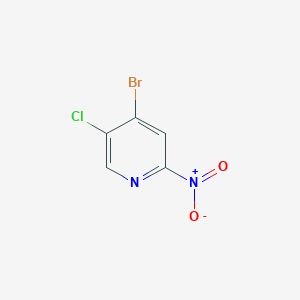
2-(Pyrrolidin-1-ylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-ylamino)ethanol is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylamino)ethanol can be achieved through various methods. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . Another method involves the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide, yielding a dimeric copper(II) complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound’s synthesis in a laboratory setting can provide insights into potential industrial processes. The use of efficient and scalable synthetic routes, such as those involving cycloaddition reactions, could be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-ylamino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can react with different reagents under specific conditions to yield various products.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as copper(II) bromide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 3-hydroxyflavone in the presence of copper(II) bromide yields a dimeric copper(II) complex .
Scientific Research Applications
2-(Pyrrolidin-1-ylamino)ethanol has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research . The compound’s unique structure makes it valuable for studying the pharmacophore space and stereochemistry in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylamino)ethanol involves its interaction with molecular targets and pathways in biological systems. The compound’s pyrrolidine ring allows it to bind to specific proteins and enzymes, influencing their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(Pyrrolidin-1-ylamino)ethanol can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives. These compounds also feature a pyrrolidine ring and have diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique aspect of this compound lies in its specific structure and the presence of the aminoethanol group, which can influence its reactivity and biological activity.
List of Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolizines
- Prolinol
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-(pyrrolidin-1-ylamino)ethanol |
InChI |
InChI=1S/C6H14N2O/c9-6-3-7-8-4-1-2-5-8/h7,9H,1-6H2 |
InChI Key |
UZRGTTDHNSBOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



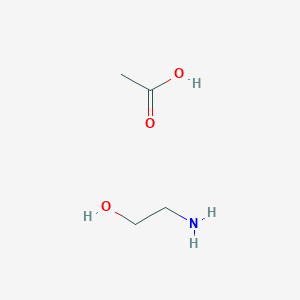
![4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13113744.png)
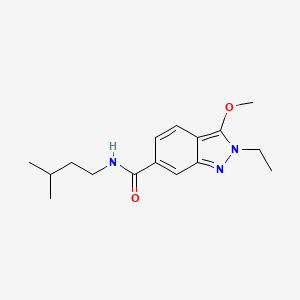
![4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid](/img/structure/B13113752.png)
![tert-Butyl(2-((R)-1-(((2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)carbamate](/img/structure/B13113759.png)
![2-(9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid](/img/structure/B13113760.png)
![3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione](/img/structure/B13113774.png)
![8-Amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13113781.png)
![5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13113785.png)
